molecular formula C23H18ClN3O3 B14980014 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B14980014
M. Wt: 419.9 g/mol
InChI Key: ZCCOILYLZCGTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a methoxyphenyl acetamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of an amine derivative of the oxadiazole ring.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide
  • N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide
  • N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide

Uniqueness

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their biological activity and applications.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-29-20-12-2-15(3-13-20)14-21(28)25-19-10-6-17(7-11-19)23-26-22(27-30-23)16-4-8-18(24)9-5-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

ZCCOILYLZCGTLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.